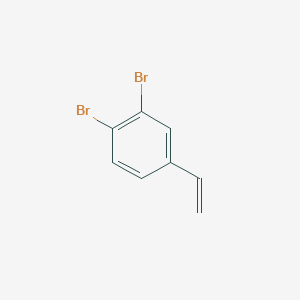

3,4-Dibromostyrene

Description

Structure

3D Structure

Properties

CAS No. |

24162-64-9 |

|---|---|

Molecular Formula |

C8H6Br2 |

Molecular Weight |

261.94 g/mol |

IUPAC Name |

1,2-dibromo-4-ethenylbenzene |

InChI |

InChI=1S/C8H6Br2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 |

InChI Key |

NPPBRDURJSHSJE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Br)Br |

Origin of Product |

United States |

Contextualization Within Halogenated Organic Compounds Research

Halogenated organic compounds, a class of molecules containing one or more halogen atoms, are of immense interest to researchers due to their diverse applications and unique chemical properties. The inclusion of halogen atoms, such as bromine, can significantly alter the electronic and steric characteristics of a molecule, influencing its reactivity, and physical properties.

In this context, 3,4-dibromostyrene serves as a key subject of study. The presence of two bromine atoms on the aromatic ring provides researchers with multiple reactive sites for further functionalization. These bromine atoms can participate in a variety of chemical transformations, including substitution and cross-coupling reactions, allowing for the synthesis of more complex molecules. The vinyl group, on the other hand, is susceptible to polymerization and other addition reactions. This dual reactivity makes this compound a valuable intermediate in the synthesis of a wide range of organic materials.

Research into halogenated compounds often focuses on their potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, many biologically active compounds contain halogen atoms, and the introduction of bromine can enhance the therapeutic efficacy of a drug molecule. In materials science, halogenated compounds are used as flame retardants, with poly(dibromostyrene) being a notable example due to its bromine content. mdpi.com

Research Trajectories and Scholarly Contributions of Styrene Derivatives

Styrene (B11656) and its derivatives have a long and rich history in polymer chemistry. The ability of the styrene vinyl group to undergo polymerization has led to the development of a vast array of polymeric materials with diverse properties and applications. Polystyrene, one of the most widely used plastics, is a testament to the importance of styrene in industrial chemistry.

The academic research on styrene derivatives has followed several key trajectories. Early research focused on understanding the fundamental principles of styrene polymerization, including the kinetics and mechanisms of free radical, anionic, and cationic polymerization. acs.org The discovery of living polymerization techniques in the mid-20th century revolutionized the field, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

More recent research has explored the synthesis of functionalized styrene derivatives, like 3,4-dibromostyrene, to create polymers with tailored properties. By incorporating specific functional groups onto the styrene monomer, researchers can control the physical, chemical, and biological properties of the resulting polymer. For example, the bromine atoms in this compound can be used as handles to attach other chemical moieties, leading to the development of advanced materials with applications in areas such as electronics, photonics, and biomedicine.

Furthermore, the study of styrene derivatives extends to their use in copolymerization. By polymerizing a mixture of two or more different monomers, researchers can create copolymers with properties that are distinct from those of the individual homopolymers. Styrene-maleic anhydride (B1165640) copolymers, for instance, have garnered significant attention for their ability to interact with lipid bilayers and form nanoparticles, a property that is being explored for drug delivery applications. nih.gov

Overview of Current Research Landscape on Dibromostyrenes

Conventional Synthetic Routes and Their Evolution

Conventional methods for synthesizing this compound and its analogues have traditionally relied on fundamental organic reactions. These routes often involve either the direct modification of a styrene core or the construction of the vinyl group onto a pre-functionalized aromatic ring.

The direct bromination of styrene itself is complicated by the high reactivity of the vinyl group, which readily undergoes addition reactions with bromine. This often leads to the formation of 1,2-dibromoethylbenzene derivatives rather than the desired nuclear substitution. For instance, the bromination of styrene can result in products like α,β-dibromosuccinic acid from precursors like fumeric acid. sci-hub.se

To achieve nuclear bromination, chemists often start with a substituted styrene that contains activating or directing groups to influence the position of the incoming bromine atoms. Alternatively, strategies may involve the bromination of the aromatic ring prior to the introduction of the styrene's vinyl group. The reaction of styrene with bromine sources like Br₂ can lead to a mixture of products, including the 1,2-dibromo adduct and minor amounts of acetoxy-bromo adducts when conducted in acetic acid. sci-hub.se

A more controlled and widely employed strategy for the synthesis of this compound involves the functionalization of a precursor molecule followed by a transformation to generate the vinyl group. A prominent example of this approach is the dehydrobromination of 2-bromoethyl-dibromobenzene. google.comgoogle.comsmolecule.com This elimination reaction is effectively carried out using a strong base.

Industrial and laboratory-scale syntheses have been improved by the use of phase-transfer catalysis (PTC). google.comgoogle.comprepchem.com In this method, a quaternary ammonium (B1175870) salt, such as triethylpentyl ammonium bromide, facilitates the transfer of the hydroxide (B78521) anion from an aqueous phase to the organic phase containing the substrate. google.comgoogle.com This enhances the rate of dehydrobromination, allowing the reaction to proceed at lower temperatures (25–45 °C) and affording high yields of the desired dibromostyrene. google.com The process is advantageous as it minimizes polymerization and other side reactions that can occur at higher temperatures. google.com

Interactive Data Table: Phase-Transfer Catalyzed Dehydrobromination of 2-bromoethyl-dibromobenzene

| Parameter | Condition | Outcome/Remark | Reference |

|---|---|---|---|

| Substrate | 2-bromoethyl-dibromobenzene | Starting material for elimination. | google.comprepchem.com |

| Base | 50-60% aq. NaOH | High concentration improves kinetics. | prepchem.com |

| Catalyst | Triethylpentyl ammonium bromide | Phase-transfer catalyst for anion transport. | google.com |

| Solvent | Methylene chloride | Organic phase for the reaction. | prepchem.com |

| Temperature | 25-45 °C | Low temperature minimizes side reactions. | google.com |

| Yield | >77% | Efficient conversion to product. | prepchem.com |

The advent of organometallic chemistry has provided powerful tools for carbon-carbon bond formation, offering new routes to substituted styrenes with high precision and functional group tolerance. dokumen.pub These methods often involve a metal catalyst, such as copper or palladium, to mediate the coupling of various organic fragments. smolecule.com

Copper-catalyzed reactions have emerged as a versatile strategy in organic synthesis. While direct copper-catalyzed synthesis of this compound is not widely documented, copper catalysis is extensively used for the functionalization of related vinylarenes and aryl halides. rsc.orgacs.orgsioc-journal.cn For example, copper catalysts are effective in the alkenylation of amides, amines, and azoles, demonstrating their utility in forming C-N bonds with vinyl groups. sioc-journal.cn Copper-catalyzed systems, often in conjunction with visible light, can also facilitate the sulfonylation of aryl halides. acs.org Furthermore, copper-catalyzed reactions are employed in the synthesis of various heterocyclic compounds and in asymmetric carbonylative hydroallylation of vinylarenes. rsc.orgnih.govrsc.org These methodologies highlight the potential for developing copper-based protocols for the direct vinylation of substrates like 1,2-dibromobenzene (B107964) to yield this compound.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for constructing C-C bonds. The Heck and Suzuki-Miyaura reactions are particularly relevant for the synthesis of substituted styrenes. wikipedia.orgwikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This method can be used to synthesize styrenes by coupling aryl halides with ethylene, although it can sometimes require high pressure and may lead to side products. tandfonline.com The reaction's efficiency and selectivity have been improved through the development of advanced catalysts, including palladacycles and systems using bulky phosphine (B1218219) ligands. organic-chemistry.orgrug.nl

The Suzuki-Miyaura coupling reaction is another powerful tool that couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgbyjus.com It is widely used to prepare substituted styrenes due to its mild reaction conditions and the stability and low toxicity of the boronic acid reagents. byjus.com For instance, functionalized styrenes can be readily synthesized via Suzuki coupling between aryl halides and 2,4,6-trivinylcyclotriboroxane. acs.org This approach is compatible with a wide range of functional groups. tandfonline.com Recent advances have even enabled the atroposelective synthesis of axially chiral styrenes using this method. nih.gov

Interactive Data Table: Comparison of Pd-Catalyzed Cross-Coupling Reactions for Styrene Synthesis

| Reaction | Coupling Partners | Catalyst System | Key Features | References |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide + Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂, PdCl₂) + Base | Forms substituted alkenes; can have issues with regioselectivity and side reactions. | wikipedia.orgrug.nl |

| Suzuki-Miyaura | Aryl Halide + Organoboron | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | High functional group tolerance; uses stable, non-toxic boronic acids. | wikipedia.orgtandfonline.comacs.org |

| Stille Reaction | Aryl Halide + Organotin | Pd(0) catalyst | Effective but uses toxic organotin reagents. | acs.org |

The Wittig reaction is a classical and highly reliable method for synthesizing alkenes from aldehydes or ketones. researchgate.net This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond. researchgate.net

In the context of this compound synthesis, the Wittig reaction provides a straightforward pathway by introducing the vinyl group onto a pre-brominated aromatic aldehyde. The synthesis starts with the reaction of 3,4-dibromobenzaldehyde (B1583856) with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). bldpharm.com The ylide is generated in situ by treating a phosphonium salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base like potassium tert-butoxide. researchgate.net This methodology is highly effective and allows for the specific placement of the double bond, making it a valuable tool for synthesizing precisely substituted styrenes. researchgate.netlookchem.com

Polymerization and Copolymerization Studies of 3,4 Dibromostyrene

Homopolymerization of 3,4-Dibromostyrene

The conversion of the this compound monomer into its corresponding homopolymer, poly(this compound), is a fundamental process for understanding its reactivity.

The mechanism proceeds as follows:

Initiation: A free radical initiator (e.g., AIBN or benzoyl peroxide) thermally decomposes to generate primary radicals. These radicals then add to the vinyl group of a 3,4-DBS monomer to form an initiated monomer radical. uvebtech.com

Propagation: The newly formed radical adds to successive 3,4-DBS monomers, rapidly extending the polymer chain. uvebtech.com The rate of propagation is influenced by the stability of the growing benzylic radical and the reactivity of the monomer's double bond.

Termination: The growth of polymer chains is halted, typically through the combination of two growing radicals or by disproportionation. libretexts.orgresearchgate.net In the case of styrene (B11656) and its derivatives, combination is the predominant mode of termination. libretexts.org

Studies on the radical polymerization of various brominated styrenes have shown that the position and number of bromine atoms significantly affect the polymerization rate. Research conducted in toluene (B28343) at 60°C demonstrated that the polymerization rate of dibromostyrene isomers follows a specific order. jst.go.jp The presence of bromine atoms in the 3- and 4-positions appears to decrease the monomer's reactivity compared to other isomers.

Table 1: Relative Polymerization Rates of Dibromostyrene Isomers

| Monomer | Relative Polymerization Rate |

|---|---|

| 2,5-Dibromostyrene | Highest |

| 2,4-Dibromostyrene | ↓ |

| This compound | Lowest |

Data sourced from reference jst.go.jp.

This trend suggests that the electronic effects of the bromine substituents at the meta and para positions may reduce the reactivity of the vinyl group towards radical attack, leading to slower propagation kinetics compared to other isomers. jst.go.jp

While conventional free radical polymerization is effective, it offers limited control over molecular weight, polydispersity, and polymer architecture. frontiersin.org Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have emerged as powerful methods to synthesize well-defined polymers from a wide range of monomers, including styrenes. sigmaaldrich.comnih.govtcichemicals.com

Atom Transfer Radical Polymerization (ATRP): This technique utilizes a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. cmu.edu This process minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.5). nih.gov ATRP is widely used for styrenic monomers and would be a suitable method for producing well-defined poly(this compound). sigmaaldrich.comcmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization achieves control through a chain transfer agent (a dithioester or related compound). The growing radical chains reversibly add to the RAFT agent, forming a dormant species. This rapid equilibrium allows all chains to grow at a similar rate. fujifilm.comresearchgate.net RAFT is compatible with a vast array of functional monomers and reaction conditions, making it a versatile option for the controlled polymerization of 3,4-DBS.

The application of these CRP techniques would enable the synthesis of poly(this compound) with precise control over its macromolecular characteristics, which is crucial for its use in advanced materials.

Copolymerization with Various Monomers

Copolymerization of 3,4-DBS with other monomers allows for the creation of materials with tailored properties, combining the characteristics of both monomer units.

The copolymerization behavior of two monomers is described by their monomer reactivity ratios, r₁ and r₂. fiveable.me These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add to the same monomer (homopolymerization) or the other monomer (copolymerization). scielo.org

For the copolymerization of this compound (M₁) with styrene (M₂), the reactivity ratios have been determined. jst.go.jp These values, along with the Alfrey-Price Q-e parameters which describe the general reactivity and polarity of the monomers, are essential for predicting copolymer composition.

Table 2: Monomer Reactivity Ratios and Q-e Values for the Copolymerization of this compound (M₁) with Styrene (M₂) at 60°C

| Monomer (M₁) | r₁ | r₂ | Q₁ | e₁ |

|---|---|---|---|---|

| This compound | 0.85 | 0.90 | 0.94 | 0.17 |

Data sourced from reference jst.go.jp. For Styrene (M₂), Q₂ = 1.00 and e₂ = -0.80 are standard values.

The reactivity ratios r₁ and r₂ are both less than 1, and their product (r₁r₂ = 0.765) is also less than 1. This indicates a tendency towards random copolymerization with some inclination for alternation. frontiersin.org The values being close to 1 suggest that both the 3,4-DBS radical and the styrene radical add to either monomer at comparable rates, with only a slight preference for cross-propagation. The positive 'e' value for 3,4-DBS (e₁ = 0.17) compared to the negative value for styrene (e₂ = -0.80) reflects the electron-withdrawing nature of the bromine atoms, which makes the vinyl group of 3,4-DBS slightly more electron-poor than that of styrene. jst.go.jp

Maleimide (B117702) derivatives, such as N-phenylmaleimide, are electron-accepting monomers that often exhibit a strong tendency to form alternating copolymers with electron-donating monomers like styrene. researchgate.netcnrs.fr This behavior is frequently attributed to the formation of a charge-transfer complex (CTC) between the two monomers prior to polymerization. researchgate.net

While specific studies on the copolymerization of 3,4-DBS with maleimides are limited, the electronic properties of 3,4-DBS suggest a similar tendency. The electron-withdrawing bromine atoms make 3,4-DBS less electron-donating than styrene, but it is still expected to act as a donor relative to the strongly electron-accepting maleimide. Research on the copolymerization of dibromostyrene with N-(2,4,6-tribromophenyl)maleimide has been reported, indicating the feasibility of such reactions. itu.edu.tr In the copolymerization of N-cyclohexylmaleimide and styrene via ATRP, the reactivity ratios were found to be r(NCMI) = 0.046 and r(St) = 0.127, indicating a high tendency for alternation. cmu.edu Given these precedents, it is highly probable that 3,4-DBS would copolymerize with maleimide derivatives to form copolymers with a high degree of alternation.

The ability to polymerize 3,4-DBS in a controlled manner opens pathways to incorporate it into complex, high-value polymer architectures. sigmaaldrich.com The resulting poly(this compound) can be used as a building block for more intricate structures.

Block Copolymers: A well-defined poly(this compound) chain synthesized via ATRP or RAFT retains an active end-group. This chain can then act as a macroinitiator (in ATRP) or a macro-chain transfer agent (in RAFT) for the polymerization of a second monomer, leading to the formation of A-B diblock copolymers. researchgate.netnih.govresearchgate.net This allows for the combination of the properties of poly(this compound) (e.g., high refractive index, flame retardancy) with those of other polymers.

Graft Copolymers: Specialty graft copolymers can be synthesized using several strategies. nih.govyoutube.comcmu.edu

"Grafting From": A polymer backbone containing initiator sites can be used to initiate the controlled polymerization of 3,4-DBS, growing the side chains directly from the backbone. cmu.edu Alternatively, a poly(this compound) backbone could be functionalized post-polymerization to introduce initiator sites for grafting a different monomer.

"Grafting Through": This method involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end-group). A poly(this compound) macromonomer could be synthesized and subsequently copolymerized with another vinyl monomer to create a graft copolymer with well-defined side chains. cmu.edu

The bromine atoms on the phenyl rings of poly(this compound) also serve as functional handles for post-polymerization modification, allowing for the introduction of various functionalities to create tailored specialty materials.

Research Findings on the Structure-Property Relationships of Poly(this compound) and its Copolymers Remain Limited

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the available research concerning the specific structure-property relationships of poly(this compound) and its copolymers. While information is available for the monomer, this compound, detailed studies outlining the thermal, mechanical, and other physical properties of its corresponding homopolymer and copolymers are not readily found in the public domain.

Scientific inquiry into brominated polystyrenes has historically focused on their application as flame retardants. This research has led to the characterization of various brominated polystyrene resins, often without specifying the exact isomeric substitution pattern of the bromine atoms on the styrene ring, or focusing on more common isomers such as poly(4-bromostyrene). For instance, studies on copolymers of styrene and 4-bromostyrene (B1200502) indicate that properties like the glass transition temperature (Tg) are influenced by the bromine content, but this data is not directly transferable to the 3,4-dibromo isomer.

Similarly, research into other disubstituted polystyrenes, such as poly(3,5-disubstituted styrenes), highlights the impact of substituent groups on the polymer's thermal properties. However, the unique electronic and steric effects of the ortho- and meta-positioning of two bromine atoms in the this compound monomer would be expected to impart distinct properties to its polymers, which have not been documented.

The lack of published data prevents the creation of a detailed analysis and data tables as requested. Key structure-property relationship data that remains unelucidated for poly(this compound) includes:

Thermal Properties: Specific values for the glass transition temperature (Tg) and thermal decomposition temperatures (determined by techniques like Differential Scanning Calorimetry [DSC] and Thermogravimetric Analysis [TGA]) are not available. This information is critical for understanding the material's processing window and service temperature limits.

Mechanical Properties: Data on tensile strength, modulus, and elongation at break, which define the polymer's strength and flexibility, has not been reported.

Copolymer Properties: There is no available research detailing how the incorporation of this compound into copolymers (e.g., with styrene) affects the resulting material's properties as a function of comonomer ratio and distribution.

Advanced Applications in Materials Science and Organic Synthesis

Utilization in Specialty Polymers

The presence of bromine in 3,4-dibromostyrene makes it a valuable component in the creation of specialty polymers, particularly those requiring enhanced flame retardancy and tailored physical properties.

Flame Retardant Polymer Formulations Based on Poly(dibromostyrene)

Poly(dibromostyrene) (PDBS) is a polymeric flame retardant that is incorporated into various thermoplastic formulations to enhance their fire resistance. lanxess.combiesterfeld.comprochema.comspecialchem.com PDBS is particularly well-suited for use in high-temperature engineering plastics like polyesters (PET, PBT, PCT) and polyamides (nylons) due to its excellent thermal stability. specialchem.commwflameretardant.comchemicalbook.com The high bromine content, typically around 59% by weight, contributes significantly to its flame retardant efficiency. biesterfeld.commdpi.com When exposed to heat, brominated flame retardants release hydrogen bromide, which interferes with the combustion process in the gas phase. researchgate.net

The effectiveness of poly(dibromostyrene) as a flame retardant is often enhanced by using it in conjunction with synergists such as antimony trioxide. prochema.comgoogle.com This combination is a common strategy to achieve high levels of flame retardancy in a variety of polymer systems. google.com Commercial grades of poly(dibromostyrene), such as PDBS-80™, are designed to offer superior flow and color stability in demanding applications like glass-filled V-0 polyamide formulations. specialchem.com

Table 1: Properties of Commercial Poly(dibromostyrene) Flame Retardants

| Property | PDBS-80™ biesterfeld.com | Firemaster® PBS-64HW biesterfeld.com |

| Chemical Composition | Poly(dibromostyrene) | Poly(dibromostyrene) |

| Bromine Content (%) | 59.0 | Not specified |

| Formula Weight | 50,000 | 40,000 |

| Glass Transition Temp. (Tg, °C) | 144 | 156 |

| 5% Weight Loss Temp. (°C) | 368 | 356 |

| 10% Weight Loss Temp. (°C) | 378 | 371 |

| 50% Weight Loss Temp. (°C) | 404 | 401 |

This table presents a comparison of two commercial grades of poly(dibromostyrene), highlighting their key physical and thermal properties.

Tailoring Polymer Properties through this compound Incorporation

Copolymers containing dibromostyrene have been developed for specific applications. For example, copolymers of dibromostyrene and butadiene have been synthesized for use as flame-retardant latexes. google.com The ability to create copolymers with tailored properties opens up possibilities for developing advanced materials for a wide range of applications. google.com The introduction of cross-linking sites through the bromine atoms can further enhance the mechanical properties and thermal stability of the resulting polymers. vikramthermo.com

Role as a Key Intermediate in Complex Organic Synthesis

Beyond its use in polymers, this compound serves as a versatile building block in the synthesis of a variety of organic molecules. The two bromine atoms and the vinyl group provide multiple reactive sites for further chemical transformations.

Building Block for Multifunctional Organic Molecules

This compound's structure makes it a valuable starting material for the synthesis of complex and multifunctional organic molecules. lookchem.com The bromine atoms can be readily transformed through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This allows for the construction of larger, more intricate molecular architectures. The vinyl group can also participate in a range of reactions, including addition reactions and polymerizations. This dual reactivity makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai

Precursor in Chalcogenylated Heterocycle Synthesis

A notable application of this compound is in the synthesis of chalcogenylated heterocycles, which are organic ring structures containing at least one chalcogen atom (such as sulfur, selenium, or tellurium). These compounds are of significant interest due to their potential applications in medicinal chemistry and materials science. rsc.org

Recent research has demonstrated that functionalized 1,1-dibromostyrenes can serve as precursors for the synthesis of benzo[b]chalcogenophenes. rsc.org These synthetic methods often involve cyclization reactions that utilize the reactivity of the dibromo-substituted vinyl group to form the heterocyclic ring system. The ability to synthesize these complex heterocyclic structures from readily available starting materials like this compound is a significant advancement in synthetic organic chemistry.

Emerging Applications in Organic Electronics and Advanced Materials

The unique electronic and structural properties of this compound and its derivatives have led to their exploration in the field of organic electronics and other advanced materials. While this is an area of ongoing research, the potential applications are promising.

The introduction of bromine atoms onto the styrene (B11656) backbone can influence the electronic properties of the resulting polymers, making them potentially suitable for use in organic electronic devices. lookchem.com For instance, polymers derived from dibromostyrene could be investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties through copolymerization and functionalization is a key advantage in this field.

Furthermore, the versatility of this compound as a monomer and a synthetic intermediate suggests its potential role in the development of a wide array of advanced materials with tailored properties for various high-performance applications. appliedmaterials.com

Spectroscopic and Advanced Analytical Techniques for Characterization

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. docbrown.info When a molecule like 3,4-dibromostyrene is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+•), which can then break apart into smaller, charged fragments. libretexts.org

The resulting mass spectrum is a plot of ion abundance versus m/z, which provides two key pieces of information:

The molecular weight of the compound from the molecular ion peak.

Structural information from the pattern of fragmentation. libretexts.org

The fragmentation pattern is unique to a particular molecule and can be used as a "fingerprint" for identification. docbrown.info Common fragmentation pathways for aromatic and halogenated compounds can help in elucidating the structure of the fragments and, by extension, the original molecule. The presence of bromine is often indicated by characteristic isotopic patterns due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 ratio.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmdpi.com This makes it an ideal tool for analyzing complex mixtures. restek.com

In the analysis of this compound, GC-MS can be used to:

Separate this compound from other components in a sample, such as starting materials, byproducts, or other isomers. The gas chromatograph separates the compounds based on their volatility and interaction with the stationary phase of the GC column.

Identify each separated component as it elutes from the GC column and enters the mass spectrometer. A mass spectrum is generated for each component, allowing for its identification. mdpi.com

GC-MS has been used to detect the presence of this compound in various materials, demonstrating its sensitivity and specificity for trace analysis. greenpeace.orgtandfonline.com Thermal desorption GC-MS (TD-GC-MS) is a variation of this technique that can be used for the analysis of volatile and semi-volatile organic compounds. measurlabs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. core.ac.uk It works on the principle that different types of chemical bonds vibrate at specific frequencies when they absorb infrared radiation. vscht.cz An IR spectrum is a plot of the amount of light transmitted versus the wavenumber (cm⁻¹) of the radiation. vscht.cz

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

=C-H stretch (alkene): Typically found in the region of 3100-3000 cm⁻¹. libretexts.org

C-H stretch (aromatic): Also appears in the 3100-3000 cm⁻¹ region. vscht.cz

C=C stretch (alkene): Usually observed around 1680-1640 cm⁻¹. libretexts.org

C=C stretch (aromatic): Aromatic ring stretching vibrations typically give rise to bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-Br stretch: The carbon-bromine bond stretching vibration is expected to appear in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

The specific pattern of bands in the IR spectrum can help to confirm the presence of the styrene (B11656) backbone and the aromatic bromine substituents. libretexts.orgspectroscopyonline.com

| Functional Group | Characteristic Absorption (cm⁻¹) |

| =C-H Stretch (Alkene/Aromatic) | 3100-3000 |

| C=C Stretch (Alkene) | 1680-1640 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-Br Stretch | < 800 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a variety of techniques used to separate the components of a mixture. ijpsjournal.com These methods are essential for assessing the purity of this compound and for isolating it from reaction mixtures.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of compounds. researchgate.net For a compound like this compound, a reversed-phase HPLC method would likely be employed. sielc.com In this setup, a nonpolar stationary phase is used with a more polar mobile phase. The separation is based on the differential partitioning of the components between the two phases. ijpsjournal.com

HPLC can be used to:

Assess the purity of a this compound sample by detecting and quantifying any impurities present. researchgate.net

Isolate pure this compound from a mixture of isomers or other reaction components in a preparative separation. sielc.com

The choice of column, mobile phase composition, and detector (e.g., UV-Vis) are critical parameters that need to be optimized for a successful separation. For instance, a mobile phase consisting of acetonitrile (B52724) and water is a common choice for reversed-phase HPLC of nonpolar compounds. sielc.com

High-Performance Liquid Chromatography (HPLC)

The characterization of this compound can be effectively achieved using reversed-phase HPLC (RP-HPLC). thermofisher.comteledyneisco.com In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol. teledyneisco.comresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. teledyneisco.com

Chromatographic Conditions:

For the analysis of this compound, a C18 or a phenyl-based stationary phase is often suitable due to the aromatic and hydrophobic nature of the compound. thermofisher.com Phenyl columns, in particular, can offer enhanced selectivity for aromatic compounds through π-π interactions. rsc.orgthermofisher.com The mobile phase composition is critical and is typically a gradient of water and acetonitrile or methanol. An acidic modifier, such as trifluoroacetic acid (TFA), may be added in small concentrations (e.g., 0.05% to 0.1%) to improve peak shape and resolution. researchgate.netscirp.org

Detection is commonly performed using an ultraviolet (UV) detector, as the styrene moiety in this compound absorbs UV light. teledyneisco.com The wavelength of detection can be set at a maximum absorbance for the compound, often around 254 nm. researchgate.net

Research Findings:

While specific research detailing the HPLC analysis of this compound is not extensively published, the methodology is well-established for related brominated and halogenated aromatic compounds. rsc.orgresearchgate.netresearchgate.net The retention time of this compound in an RP-HPLC system is influenced by its hydrophobicity. The two bromine atoms on the benzene (B151609) ring increase its nonpolar character, leading to a stronger interaction with the nonpolar stationary phase and thus a longer retention time compared to unsubstituted styrene.

The following interactive data table illustrates a typical set of conditions and expected results for the HPLC analysis of this compound.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Expected Retention Time | ~15.8 min |

| Theoretical Plates | >10000 |

| Tailing Factor | < 1.5 |

This data is representative and may vary based on the specific instrument and exact conditions used.

The quantitative analysis of this compound is achieved by creating a calibration curve from standard solutions of known concentrations. The peak area of the analyte in the chromatogram is directly proportional to its concentration. This allows for the precise determination of the purity of this compound or its concentration in a sample mixture.

Computational Chemistry and Theoretical Investigations of 3,4 Dibromostyrene

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have become a cornerstone of computational chemistry for studying molecular systems. uni.lu DFT allows for the precise calculation of electronic structure and related properties by modeling the electron density, offering a balance between accuracy and computational cost that is suitable for molecules of this size. uni.luscirp.org Such studies can elucidate various molecular characteristics, from geometric parameters to vibrational frequencies and electronic properties. researchgate.net

One of the primary applications of quantum mechanical calculations is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. libretexts.org For 3,4-dibromostyrene, DFT calculations can predict bond lengths, bond angles, and dihedral angles. The molecule consists of a planar benzene (B151609) ring substituted with two bromine atoms and a vinyl group. While the benzene ring itself is rigid, rotation can occur around the single bond connecting the vinyl group to the ring.

The electronic structure of this compound is characterized by the interplay between the aromatic π-system, the vinyl group's double bond, and the electron-withdrawing effects of the two bromine atoms. DFT calculations can map the electron density distribution, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculate the electrostatic potential. These calculations reveal how the bromine substituents influence the electron distribution on the aromatic ring and the reactivity of the vinyl group.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆Br₂ | nih.govnih.gov |

| Molecular Weight | 261.94 g/mol | nih.govnih.gov |

| IUPAC Name | 1,2-dibromo-4-ethenylbenzene | nih.gov |

| XLogP3-AA | 4.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 259.88363 Da | nih.gov |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

DFT calculations are invaluable for exploring the pathways of chemical reactions. mt.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. libretexts.org A transition state represents the highest energy point along a reaction coordinate and is a transient, high-energy structure. libretexts.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. libretexts.org

For this compound, theoretical studies can elucidate the mechanisms of various reactions, such as:

Electrophilic Addition: The reaction of the vinyl group with electrophiles like HBr or Br₂. DFT can determine the structure and energy of the intermediate carbocation and the transition states leading to it, helping to predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition).

Polymerization: The radical polymerization of the styrene (B11656) monomer. Calculations can model the initiation, propagation, and termination steps, providing insight into the energetics of polymer chain growth.

Nucleophilic Aromatic Substitution: Although generally difficult on an unactivated benzene ring, theoretical calculations can explore potential pathways for substituting the bromine atoms under specific conditions, identifying the high-energy transition states involved. mt.comlibretexts.org

These studies provide a step-by-step description at the molecular level of how bonds are broken and formed during a chemical transformation. mt.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments. nih.gov

For this compound, the primary conformational flexibility arises from the rotation around the C-C single bond linking the vinyl group to the phenyl ring. MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's motion, MD can identify the most stable conformations (low-energy states) and the energy barriers between them. mun.ca This is crucial for understanding how the molecule's shape influences its interactions.

Analyze Solvent Effects: Simulations can be performed in a vacuum or with explicit solvent molecules (e.g., water, ethanol) to understand how the environment affects conformational preferences. mun.ca

Study Dynamic Behavior: MD provides a view of the molecule's vibrations, rotations, and translations, which is essential for interpreting experimental data from techniques like NMR spectroscopy.

The results of MD simulations can reveal whether the molecule prefers a planar conformation, where the vinyl group is coplanar with the benzene ring to maximize π-conjugation, or a non-planar conformation due to steric hindrance. mdpi.com

Theoretical Insights into Reactivity, Selectivity, and Regioselectivity

Computational chemistry offers profound insights into the factors that govern chemical reactivity and selectivity. nih.gov For this compound, theoretical methods can predict which parts of the molecule are most likely to react and under what conditions.

Selectivity and Regioselectivity: When a reaction can yield multiple products, theoretical calculations can predict which one is favored.

Electrophilic Aromatic Substitution: DFT can calculate the stability of the intermediate carbocations (sigma complexes) formed when an electrophile attacks different positions on the ring. The most stable intermediate corresponds to the major product, thus predicting the regioselectivity.

Diels-Alder Reactions: If this compound were to act as a dienophile (though less common for styrenes), the regioselectivity of its reaction with an unsymmetrical diene could be predicted by analyzing the frontier molecular orbital (FMO) coefficients. mdpi.com

Addition to the Vinyl Group: In reactions like hydrohalogenation, the regioselectivity (i.e., whether the hydrogen adds to the alpha or beta carbon of the vinyl group) is determined by the stability of the resulting carbocation. Computational models can accurately predict this outcome.

By using tools like Conceptual DFT, which analyzes reactivity indices such as Fukui functions and local electrophilicity, chemists can pinpoint the most nucleophilic and electrophilic sites within the molecule, providing a powerful predictive tool for understanding its chemical behavior. mdpi.comnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| HBr |

| Br₂ |

| Water |

Challenges and Future Research Directions

Development of Novel and Highly Efficient Synthetic Pathways for Regioselective Bromination

A significant challenge in the synthesis of 3,4-dibromostyrene lies in achieving high regioselectivity during the bromination of styrene (B11656). Traditional methods often yield a mixture of isomers, which necessitates difficult and costly purification steps. Future research should focus on the development of novel catalytic systems that can precisely control the position of bromine atom substitution on the aromatic ring. This includes the exploration of new catalysts, such as zeolites or metal-organic frameworks, which can provide shape-selective environments to favor the formation of the desired 3,4-disubstituted product. Additionally, the development of continuous flow processes for bromination could offer improved control over reaction conditions and enhance both the selectivity and safety of the synthesis.

Exploration of Diverse Polymer Architectures and Tailored Material Applications

The utility of this compound as a monomer extends far beyond simple homopolymers. Future research should delve into the creation of more complex polymer architectures, such as block copolymers, graft copolymers, and star-shaped polymers. These advanced structures could lead to materials with unique combinations of properties, such as self-assembling nanostructures, enhanced mechanical strength, or specific optical and electronic characteristics. For instance, block copolymers containing poly(this compound) segments could be designed for applications in directed self-assembly and nanopatterning. Furthermore, the bromine atoms on the polymer backbone serve as versatile handles for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tailor the material for specific applications, including membranes, sensors, and advanced coatings.

Deeper Mechanistic Understanding of Complex Organometallic and Catalytic Transformations

The bromine atoms in this compound are ideal for engaging in a variety of organometallic and catalytic cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for creating carbon-carbon bonds and synthesizing complex organic molecules and conjugated polymers. However, a deeper mechanistic understanding of these transformations involving this compound is needed to optimize reaction conditions, improve catalyst efficiency, and expand the scope of accessible structures. Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, along with computational modeling to elucidate the intricate steps of the catalytic cycles. This knowledge will be instrumental in designing more active and selective catalysts for the synthesis of novel materials derived from this compound.

Innovations in Sustainable and Green Chemistry Approaches for Dibromostyrene Production

Traditional bromination processes often rely on hazardous reagents and generate significant amounts of waste, posing environmental concerns. A key area for future research is the development of greener and more sustainable methods for the production of this compound. This includes the use of less toxic brominating agents, the replacement of volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids, and the design of catalytic systems that can operate under milder reaction conditions with high atom economy. Furthermore, exploring enzymatic or biocatalytic approaches for the regioselective bromination of styrene could offer a highly sustainable and environmentally benign route to this compound.

Predictive Computational Design and High-Throughput Screening in Dibromostyrene Chemistry

Computational chemistry and high-throughput screening are powerful tools that can accelerate the discovery and optimization of new materials based on this compound. Future research should leverage these approaches to predict the properties of novel polymers and to guide the design of synthetic targets. For example, density functional theory (DFT) calculations can be used to predict the electronic and optical properties of polymers derived from this compound, while molecular dynamics simulations can provide insights into their morphology and mechanical behavior. High-throughput screening of catalyst libraries can expedite the discovery of new and efficient catalysts for the polymerization and derivatization of this compound, significantly reducing the time and resources required for experimental studies.

Research into the Abiotic Degradation of Dibromostyrene-Based Materials

As with any synthetic material, understanding the environmental fate of polymers derived from this compound is crucial. Future research should investigate the abiotic degradation pathways of these materials under various environmental conditions, such as exposure to sunlight (photodegradation), water (hydrolysis), and heat (thermal degradation). Identifying the degradation products and understanding the kinetics of these processes are essential for assessing the long-term environmental impact and for designing more durable or, conversely, degradable materials as needed for specific applications. This research will contribute to the development of more sustainable and environmentally responsible materials.

Expanding the Scope of Derivatization for New Functional Materials

The two bromine atoms on the this compound monomer unit offer a rich platform for chemical modification, both at the monomer and polymer level. Future research should focus on expanding the range of derivatization reactions to introduce a wider variety of functional groups. This could include the introduction of chromophores for optical applications, redox-active moieties for energy storage, or biocompatible groups for biomedical applications. The development of orthogonal functionalization strategies, where each bromine atom can be selectively replaced with a different functional group, would open up possibilities for creating highly complex and multifunctional materials with precisely controlled properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3,4-Dibromostyrene, and how do reaction conditions influence yield and purity?

- Answer : this compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, β,β-dibromostyrene derivatives undergo selective substitution using arylzincs or alkenylborons under Pd catalysis . Key parameters include:

- Catalyst loading (e.g., 2-5 mol% Pd(PPh₃)₄).

- Solvent choice (tetrahydrofuran or toluene for improved selectivity).

- Temperature control (room temperature to 80°C).

- Monitoring via TLC or GC-MS to optimize reaction time.

- Validation : Use NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Storage : Keep in amber glass vials at 2-8°C under inert gas (N₂/Ar) to prevent degradation.

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- Structural Confirmation :

- ¹H/¹³C NMR (δ 5.2–6.8 ppm for vinyl protons; Br substituents cause deshielding) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm).

- Melting point analysis (if crystalline).

- Reference Data : PubChem (DTXSID30464479) provides canonical SMILES and molecular weight (265.93 g/mol) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved, and what catalysts enhance enantiomeric excess?

- Answer : Chiral phosphine ligands (e.g., BINAP) paired with Pd(0) catalysts improve stereocontrol in cross-coupling reactions .

- Case Study : Trans-selectivity in β,β-dibromostyrene substitutions with alkenylzirconiums achieves >90% ee under optimized conditions.

- Challenges : Competing side reactions (e.g., di-substitution) require careful stoichiometry and low-temperature kinetics.

Q. What computational tools predict the reactivity and environmental persistence of this compound?

- Answer :

- DFT Calculations : Model electrophilic aromatic substitution pathways using Gaussian09 with B3LYP/6-31G* basis sets.

- Environmental Fate : EPI Suite™ estimates biodegradation half-life (e.g., 150 days) and bioaccumulation potential (log Kow = 3.2) .

- Contradictions : Discrepancies in predicted vs. experimental log Kow values require validation via shake-flask assays.

Q. How do solvent polarity and additives influence the efficiency of this compound in Suzuki-Miyaura couplings?

- Answer :

- Polar Protic Solvents (e.g., ethanol): Reduce Pd leaching but slow reaction rates.

- Polar Aprotic Solvents (e.g., DMF): Enhance solubility of aryl boronic acids.

- Additives : K₂CO₃ or CsF improves transmetallation efficiency; phase-transfer catalysts (e.g., TBAB) aid in biphasic systems .

- Data Table :

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Toluene | 78 | 12 |

| DMF | 85 | 8 |

| THF | 72 | 16 |

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound functionalization?

- Answer :

- Systematic Screening : Vary ligand-to-metal ratios, solvents, and bases using DoE (Design of Experiments).

- Mechanistic Probes : In-situ IR spectroscopy tracks intermediate formation (e.g., Pd-π-allyl complexes).

- Literature Meta-Analysis : Compare activation energies (Ea) across studies to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.